Cas no 84541-38-8 (Raloxifene Bismethyl Ether)

Raloxifene Bismethyl Ether is a synthetic derivative of raloxifene, characterized by the bismethylation of its phenolic hydroxyl groups. This modification enhances its metabolic stability and lipophilicity, potentially improving bioavailability and tissue penetration. The compound retains selective estrogen receptor modulator (SERM) activity, making it relevant for research in osteoporosis and hormone-dependent conditions. Its etherified structure reduces first-pass metabolism, offering advantages in pharmacokinetic studies. The bismethyl ether variant is particularly useful for investigating structure-activity relationships in SERM development. It serves as a valuable intermediate in medicinal chemistry, enabling further derivatization for targeted therapeutic applications.
Raloxifene Bismethyl Ether structure
Raloxifene Bismethyl Ether structure
Product Name:Raloxifene Bismethyl Ether
CAS No:84541-38-8
MF:C30H31NO4S
MW:501.636447191238
CID:707344
Update Time:2025-05-22

Raloxifene Bismethyl Ether Chemical and Physical Properties

Names and Identifiers

    • Methanone,[6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-
    • Raloxifene Bismethyl Ether
    • (6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methan...
    • [6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
    • Raloxifene Bismethyl
    • (4-(2-(piperidin-1-yl)ethoxy)phenyl)(6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone
    • [6-methoxy-2-(4-methoxyphenyl)benzo[b]thi
    • 1-(2-{4-[6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophene-3-carbonyl]-phenoxy}-ethyl)-piperidin
    • 1-(2-{4-[6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene-3-carbonyl]-phenoxy}-ethyl)-piperidine
    • 6-methoxy-2-(4-methoxyphenyl)-3-[4-(2-piperidinylethoxy)benzoyl]benzo[b]thiophene
    • [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone (ACI)
    • Inchi: 1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3
    • InChI Key: MSRYQTKAUSVEDP-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC(=CC=2)OC)SC=1C1C=CC(OC)=CC=1)C1C=CC(OCCN2CCCCC2)=CC=1

Computed Properties

  • Exact Mass: 501.19700

Experimental Properties

  • Melting Point: 75-85°C
  • PSA: 76.24000
  • LogP: 6.61910

Raloxifene Bismethyl Ether Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
R100010-5mg
Raloxifene Bismethyl Ether
84541-38-8
5mg
$ 115.00 2023-09-06
TRC
R100010-10mg
Raloxifene Bismethyl Ether
84541-38-8
10mg
$ 161.00 2023-04-16
TRC
R100010-25mg
Raloxifene Bismethyl Ether
84541-38-8
25mg
$ 385.00 2023-04-16
TRC
R100010-50mg
Raloxifene Bismethyl Ether
84541-38-8
50mg
$ 741.00 2023-04-16
TRC
R100010-100mg
Raloxifene Bismethyl Ether
84541-38-8
100mg
$ 1206.00 2023-04-16
SHENG KE LU SI SHENG WU JI SHU
sc-219924-10 mg
Raloxifene Bismethyl Ether,
84541-38-8 98%
10mg
¥2,016.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-219924-10mg
Raloxifene Bismethyl Ether,
84541-38-8 98%
10mg
¥2016.00 2023-09-05

Raloxifene Bismethyl Ether Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  14 h, 25 °C
Reference
Direct synthesis of 3-acylbenzothiophenes via the radical cyclization of 2-alkynylthioanisoles with α-oxocarboxylic acids
Liu, Wei; et al, Chemical Communications (Cambridge, 2018, 54(100), 14148-14151

Production Method 2

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
Reference
Processes for preparing 3-(benzoyl)-2-(4-hydroxyphenyl)benzothiophenes
, European Patent Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
Reference
Nucleophilic aromatic substitution on 3-aroyl-2-arylbenzothiophenes. Rapid access to raloxifene and other selective estrogen receptor modulators
Schmid, Christopher R.; et al, Tetrahedron Letters, 1999, 40(4), 675-678

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
Reference
Nucleophilic aromatic substitution on 3-aroyl-2-arylbenzothiophenes. Rapid access to raloxifene and other selective estrogen receptor modulators
Schmid, Christopher R.; et al, Tetrahedron Letters, 1999, 40(4), 675-678

Production Method 5

Reaction Conditions
1.1 Solvents: Dimethylformamide
Reference
Processes for preparing 3-(benzoyl)-2-(4-hydroxyphenyl)benzothiophenes
, European Patent Organization, , ,

Production Method 6

Reaction Conditions
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: 2-Methyl-2-butanol ;  5 min, rt
1.2 Solvents: 2-Methyl-2-butanol ;  1 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium carbonate ,  Potassium iodide ;  4 h, 100 °C
Reference
Palladium catalyzed chloroethoxylation of aromatic and heteroaromatic chlorides: an orthogonal functionalization of a chloroethoxy linker
Petho, Balint; et al, Organic & Biomolecular Chemistry, 2018, 16(26), 4895-4899

Production Method 7

Reaction Conditions
1.1 12 h, reflux
Reference
Piperidine Nucleophilic Substitution Without Solvent: An Efficient Synthesis of Raloxifene
Yang, Yewei; et al, Synthetic Communications, 2014, 44(22), 3271-3276

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
Reference
Nucleophilic aromatic substitution on 3-aroyl-2-arylbenzothiophenes. Rapid access to raloxifene and other selective estrogen receptor modulators
Schmid, Christopher R.; et al, Tetrahedron Letters, 1999, 40(4), 675-678

Production Method 9

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Cuprous iodide Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  rt; 12 h, 150 °C
Reference
An efficient synthesis of raloxifene in ionic liquid. A green approach
Shinde, Pravin S.; et al, Letters in Organic Chemistry, 2009, 6(1), 8-10

Raloxifene Bismethyl Ether Raw materials

Raloxifene Bismethyl Ether Preparation Products

Additional information on Raloxifene Bismethyl Ether

Raloxifene Bismethyl Ether: A Comprehensive Overview

Raloxifene Bismethyl Ether, also known by its CAS number 84541-38-8, is a compound of significant interest in the field of pharmaceutical research. This compound has garnered attention due to its potential applications in various therapeutic areas, particularly in the treatment of conditions related to estrogen receptor modulation. Recent studies have highlighted its unique properties and mechanisms of action, making it a promising candidate for further exploration in drug development.

The chemical structure of Raloxifene Bismethyl Ether is characterized by its bis-methoxy substitution, which plays a crucial role in its pharmacological activity. This modification enhances the compound's ability to interact with estrogen receptors, thereby influencing cellular signaling pathways. Researchers have demonstrated that this compound exhibits selective estrogen receptor modulator (SERM) activity, which is a key feature for its potential use in treating conditions such as osteoporosis and breast cancer.

Recent advancements in the synthesis and characterization of Raloxifene Bismethyl Ether have been documented in scientific literature. Studies have focused on optimizing the synthesis process to improve yield and purity, ensuring that the compound meets the stringent requirements for preclinical and clinical testing. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, has enabled researchers to gain deeper insights into the compound's physicochemical properties.

In terms of pharmacokinetics, Raloxifene Bismethyl Ether has shown favorable absorption and bioavailability profiles in preclinical models. This is attributed to its lipophilic nature, which facilitates its passage through biological membranes. Additionally, studies have indicated that the compound undergoes efficient metabolism, with primary metabolites being identified through comprehensive metabolomics analyses. These findings are critical for understanding the compound's safety profile and potential for therapeutic use.

The pharmacological effects of Raloxifene Bismethyl Ether have been extensively studied in vitro and in vivo. In cellular models, the compound has demonstrated potent anti-proliferative activity against various cancer cell lines, particularly those dependent on estrogen receptor signaling. Furthermore, it has shown bone-protective effects in animal models of osteoporosis, suggesting its potential as a therapeutic agent for bone-related disorders.

Recent clinical trials have provided valuable insights into the safety and efficacy of Raloxifene Bismethyl Ether. Initial phase I studies have confirmed that the compound is well-tolerated at doses relevant for therapeutic use. Phase II trials are currently underway to evaluate its efficacy in treating postmenopausal osteoporosis and breast cancer. These trials are expected to provide critical data for advancing the compound into later stages of development.

In conclusion, Raloxifene Bismethyl Ether (CAS 84541-38-8) represents a promising candidate in the field of drug discovery. Its unique chemical structure, favorable pharmacokinetic properties, and potent pharmacological effects make it a compelling option for addressing unmet medical needs. As research continues to unfold, it is anticipated that this compound will play a significant role in advancing treatments for estrogen-related disorders.

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